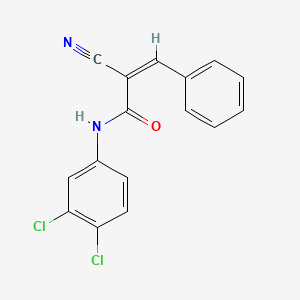

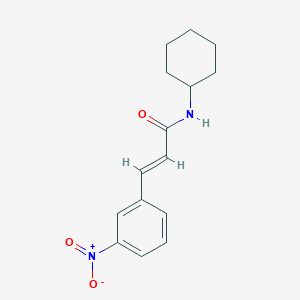

2-cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide often involves the interaction of acrylamides with different reagents under various conditions. For example, Fe-promoted radical cyanomethylation/arylation of arylacrylamides is a method to access complex structures, demonstrating the compound's versatility and reactivity towards forming oxindoles through dual C-H bond functionalization (Pan, Zhang, & Zhu, 2015).

Molecular Structure Analysis

The molecular structure of related compounds showcases a wide range of configurations, with X-ray crystallography providing detailed insights into their geometries. For instance, the structure of 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one reveals the presence of independent molecules in the unit, highlighting the structural diversity attainable within this chemical family (Shi et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 2-cyano-acrylamides is notable for its versatility in forming various derivatives and engaging in multiple reaction pathways. For example, the recyclization of certain thiophene derivatives showcases the compound's ability to undergo significant structural transformations, leading to new chemical entities with distinct properties (Rodinovskaya, Shestopalov, & Chunikhin, 2002).

Physical Properties Analysis

The physical properties of compounds within this family, such as photophysical properties, are of considerable interest due to their potential applications. The synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes and their fluorescent properties investigation provides valuable insights into the relationship between molecular structure and optoelectronic properties, illustrating the compound's potential in light-absorbing and emitting applications (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, play a crucial role in the utility of 2-cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide derivatives in synthetic chemistry. Studies on compounds like 2,4-dichlorophenyl-cyanoxime highlight its significance as a carbonyl reductase inhibitor, indicating the potential biomedical applications of these compounds (Hilton, Gerasimchuk, Silchenko, & Charlier, 2013).

Scientific Research Applications

Chemical Synthesis and Derivative Development 2-cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide serves as a precursor in the synthesis of various chemical compounds with potential applications in medicinal chemistry and materials science. For instance, it has been utilized in reactions with nitrogen, sulfur, and oxygen nucleophiles to create novel 2-propenoyl amide and ester derivatives. These derivatives, upon further chemical treatment, can cyclize into heterocyclic systems, showcasing the compound's versatility in generating bioactive molecules with antibacterial and antifungal properties (El-ziaty et al., 2012).

Optoelectronic Properties The molecule has been studied for its optoelectronic properties, which are crucial for the development of materials used in electronics and photonics. These properties include its ability to form π-conjugated oligoaminothiophenes, which exhibit photoluminescence, potentially making it suitable for use in light-emitting devices and sensors. Such applications are driven by the compound's structural and electronic versatility, allowing for the creation of materials with desirable optical and electronic characteristics (Ekinci et al., 2000).

Pharmacological Applications In pharmacological research, derivatives of 2-cyano-N-(3,4-dichlorophenyl)-3-phenylacrylamide have been evaluated for their antipathogenic activity, specifically against bacterial and fungal pathogens. This highlights the compound's potential as a starting point for the development of new antimicrobial agents, which could address the increasing problem of drug-resistant infections. The structure-activity relationship (SAR) studies of these derivatives could lead to the identification of potent antimicrobial compounds with specific mechanisms of action (Limban et al., 2011).

properties

IUPAC Name |

(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O/c17-14-7-6-13(9-15(14)18)20-16(21)12(10-19)8-11-4-2-1-3-5-11/h1-9H,(H,20,21)/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERJUASONIYYRB-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)

![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)

![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)

![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)

![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)

![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)